[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl-:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . This reaction introduces the benzoyl group onto the biphenyl ring. Subsequently, the nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods: Industrial production of biphenyl compounds often involves catalytic coupling reactions such as the Suzuki, Stille, or Negishi reactions . These methods provide efficient and scalable routes for the synthesis of biphenyl derivatives, including [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl-. The choice of method depends on factors such as yield, cost, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Its biphenyl structure is found in several bioactive molecules, and modifications to the nitrile and benzoyl groups can lead to the development of new drugs with improved efficacy and selectivity .
Industry: In the industrial sector, [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- is used in the production of advanced materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can act as a hydrogen bond acceptor, while the benzoyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Biphenyl-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Phenylbenzoic acid: Another biphenyl derivative with a carboxylic acid group.
Biphenyl-2-carboxamide: Contains an amide group instead of a nitrile group.
Uniqueness: The presence of both nitrile and benzoyl groups in [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- imparts unique chemical properties, such as the ability to participate in a wide range of chemical reactions and form diverse derivatives. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
858035-56-0 |
---|---|
Molekularformel |
C20H13NO |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
2-(2-benzoylphenyl)benzonitrile |
InChI |
InChI=1S/C20H13NO/c21-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20(22)15-8-2-1-3-9-15/h1-13H |
InChI-Schlüssel |
MIBLERWNERGQNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.